molecular formula C10H12BrClN2 B2382050 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride CAS No. 1820683-05-3

1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2382050
CAS No.: 1820683-05-3
M. Wt: 275.57
InChI Key: MCWUMTHGGPVJRN-UHFFFAOYSA-N
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Description

1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H12BrClN2 and its molecular weight is 275.57. The purity is usually 95%.
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Scientific Research Applications

Novel Routes to Indole Derivatives

1-(5-Bromo-1H-indol-2-yl)ethan-1-amine hydrochloride, as part of the bromoindole family, has been studied in various chemical rearrangements and syntheses. For example, amine-induced rearrangements of bromoindoles have been explored to produce β-substituted tryptamines, which are useful in synthesizing diverse indole derivatives (Sanchez & Parcell, 1990).

Crystal Structure Analysis

Studies have been conducted on the crystal structures of indole derivatives, which include 1-(5-methyl-1H-indol-6-yl)ethan-1-one, a close relative of this compound. These structures provide valuable insights into molecular interactions and stability (Kukuljan, Kranjc & Perdih, 2016).

Synthesis Techniques

Research has been conducted on the synthesis of related compounds, such as 2-bromo-[1-14C]ethanamine hydrobromide, which offers insights into the methodologies that could potentially be applied to the synthesis of this compound and related compounds (Bach & Bridges, 1982).

Enamine and Indole Formation

Ortho-Bromo(propa-1,2-dien-1-yl)arenes, which are structurally related to bromoindoles, have been used in domino reactions to form enamines and indoles. This research provides insights into the reactivity of bromoindoles under various conditions (Masters, Wallesch & Bräse, 2011).

Antibacterial and Antifungal Activities

The antimicrobial properties of novel 1H-indole derivatives, including those related to this compound, have been extensively studied. These compounds show significant antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (Anonymous, 2020).

Marine Sponge Alkaloids

Compounds structurally related to this compound have been isolated from marine sponges, demonstrating the natural occurrence of such structures and their potential biological activities (McKay, Carroll, Quinn & Hooper, 2002).

Properties

IUPAC Name

1-(5-bromo-1H-indol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6,13H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWUMTHGGPVJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(N1)C=CC(=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.